2F-Qmpsb

Beschreibung

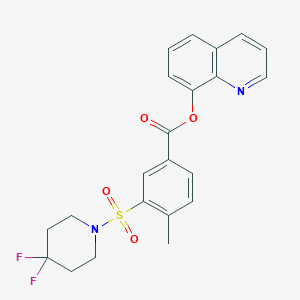

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2707165-48-6 |

|---|---|

Molekularformel |

C22H20F2N2O4S |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate |

InChI |

InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3 |

InChI-Schlüssel |

JOSWCKYCXJMLNM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2F-Qmpsb: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Qmpsb (Item No. 9003563) is an analytical reference standard categorized as a synthetic cannabinoid. This document provides a comprehensive technical overview of this compound, a synthetic cannabinoid receptor agonist. As a fluorinated derivative of QMPSB, this compound has garnered attention within the scientific community for its potent psychoactive effects and distinct chemical properties. This guide synthesizes the current understanding of its chemical structure, physicochemical characteristics, pharmacological activity, and metabolic fate. Detailed experimental protocols for in-vitro metabolism analysis are provided, alongside a discussion of its toxicological profile based on the broader class of synthetic cannabinoids. Visual diagrams of its metabolic pathway and the cannabinoid receptor signaling cascade are included to facilitate a deeper understanding of its biological interactions. This document is intended to serve as a core technical resource for researchers, scientists, and professionals engaged in drug development and forensic analysis.

Chemical Structure and Identification

This compound, also known by its synonyms SGT-13 and QMDFPSB, is a synthetic cannabinoid featuring a quinolin-8-yl ester head group linked to a sulfamoyl benzoate core, which is further substituted with a 4,4-difluoropiperidine tail. The fluorination of the piperidine ring is a key structural modification from its parent compound, QMPSB, and is believed to contribute to its increased potency.

| Identifier | Value |

| IUPAC Name | quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate |

| CAS Number | 2707165-48-6 |

| Molecular Formula | C₂₂H₂₀F₂N₂O₄S |

| Molecular Weight | 446.47 g/mol |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F |

| InChI | InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3 |

Physicochemical Properties

Limited quantitative data is available for the physicochemical properties of this compound. However, it is reported to have improved solubility and greater temperature stability compared to its non-fluorinated analog, QMPSB.

| Property | Value |

| XLogP3-AA (Predicted) | 4.3 |

| Solubility | Soluble in DMF and DMSO. Slightly soluble in ethanol and methanol. |

| Formulation | A crystalline solid. |

Pharmacology

Mechanism of Action

As a cannabinoid receptor agonist, this compound mimics the action of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Metabolism

The in-vitro metabolism of this compound has been studied, revealing that ester hydrolysis is a primary metabolic pathway. This process is primarily catalyzed by human carboxylesterase 1 (hCES1). Following ester hydrolysis, the resulting metabolites can undergo further phase I and phase II modifications.

Metabolic Pathway

Experimental Protocols

In-Vitro Metabolism of this compound

This protocol is based on published methodologies for the characterization of synthetic cannabinoid metabolism.

Objective: To identify the in-vitro phase I and phase II metabolites of this compound using human liver S9 fractions and recombinant enzymes.

Materials:

-

This compound

-

Pooled human liver S9 fraction (pHL S9)

-

Recombinant human carboxylesterases (hCES1)

-

Recombinant human cytochrome P450 enzymes (CYP2C8, 2C9, 2C19, 3A4, 3A5)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

High-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) system

Procedure:

-

Incubation Setup:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, pHL S9 (or recombinant enzymes), and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (final concentration, e.g., 10 µM).

-

For phase II metabolism, include UDPGA in the incubation mixture.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-HRMS/MS analysis.

-

-

LC-HRMS/MS Analysis:

-

Inject the reconstituted samples into the LC-HRMS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.

-

Acquire data in both positive and negative ionization modes using full scan and data-dependent MS/MS.

-

-

Data Analysis:

-

Identify potential metabolites by searching for predicted mass-to-charge ratios (m/z) of metabolites (e.g., hydroxylated, carboxylated, glucuronidated species) in the full scan data.

-

Confirm the structure of the metabolites by analyzing their fragmentation patterns in the MS/MS spectra.

-

Toxicology

Specific toxicological data for this compound is not available. However, the toxicology of synthetic cannabinoids as a class is a significant concern. They are often more potent and have a higher affinity for the CB1 receptor than THC, which can lead to a greater risk of adverse effects.

Reported adverse effects of synthetic cannabinoids include:

-

Cardiovascular: Tachycardia, hypertension, myocardial infarction.

-

Neurological: Seizures, agitation, confusion, psychosis, hallucinations.

-

Psychiatric: Anxiety, paranoia, suicidal ideation.

-

Other: Nausea, vomiting, acute kidney injury.

Given the high potency of this compound, it is presumed to carry a similar or potentially greater risk of these adverse effects compared to other synthetic cannabinoids.

Conclusion

This compound is a potent synthetic cannabinoid receptor agonist with a distinct chemical structure characterized by a fluorinated piperidine tail. Its increased potency and altered physicochemical properties compared to its parent compound, QMPSB, make it a compound of significant interest to the scientific and forensic communities. The primary metabolic pathway involves ester hydrolysis, a crucial consideration for analytical detection in biological matrices. While specific pharmacological and toxicological data are limited, the information available on its class of compounds suggests a high potential for significant physiological and psychological effects. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its pharmacological and toxicological profile.

References

The Enigmatic Mechanism of 2F-Qmpsb: A Technical Guide for Researchers

An In-depth Exploration of a Novel Synthetic Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from QMPSB. While specific pharmacological data for this compound remains limited in publicly accessible literature, its mechanism of action is presumed to be similar to that of its parent compound and other SCRAs. This technical guide synthesizes the available information on QMPSB and the general principles of cannabinoid receptor activation to provide a comprehensive overview of the putative mechanism of action of this compound. It is critical to note that the quantitative data and specific signaling pathway activities described herein are based on studies of the parent compound, QMPSB, and the broader class of SCRAs, as direct experimental data for this compound is not yet available.

Introduction

This compound is a novel psychoactive substance (NPS) that has emerged on the illicit drug market.[1][2] As a derivative of QMPSB, it belongs to the sulfamoyl benzoate class of SCRAs. The introduction of fluorine atoms into the piperidine ring was intended to enhance its potency compared to the parent compound.[3] Understanding the mechanism of action of this compound is crucial for predicting its physiological and toxicological effects, developing analytical detection methods, and informing public health responses. This guide provides a detailed examination of its presumed interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.

Putative Pharmacodynamics at Cannabinoid Receptors

Based on the pharmacology of its parent compound, QMPSB, this compound is expected to act as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Receptor Binding Affinity

While no specific binding affinities for this compound have been published, the data for QMPSB provides a valuable reference point. QMPSB is a full agonist at both CB1 and CB2 receptors, with a moderate selectivity for the CB2 receptor.[4]

Table 1: Receptor Binding and Functional Activity of QMPSB (Parent Compound)

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Ki | Not explicitly reported, but IC50 suggests high affinity | 25.15 nM | [3] |

| IC50 | 0.79 nM | Not Reported | [3] |

| EC50 | 10 nM | Not Reported | [3] |

| Agonist Type | Full Agonist | Full Agonist | [4] |

Disclaimer: This data is for the parent compound QMPSB and not this compound. The affinity and potency of this compound are anticipated to be higher due to its structural modifications.

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinity (Ki) is typically performed using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used to maintain pH and reduce non-specific binding.

-

Radioligand: A radiolabeled cannabinoid receptor antagonist, such as [³H]SR141716A for CB1 or [³H]WIN 55,212-2 for CB2, is used at a concentration close to its Kd.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are incubated with the receptor membranes and the radioligand.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, this compound is expected to initiate a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. The primary signaling pathway for cannabinoid receptors involves coupling to inhibitory G-proteins (Gi/o).

G-Protein Signaling Cascade

Activation of Gi/o proteins by an agonist-bound cannabinoid receptor leads to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Gβγ Subunit: The Gβγ dimer can modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and membrane hyperpolarization, while inhibition of VGCCs reduces calcium influx. Both of these effects contribute to the inhibition of neurotransmitter release in neurons.

Caption: G-protein signaling cascade initiated by this compound.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The potential for this compound to induce β-arrestin recruitment and the specific downstream consequences have not been studied.

Caption: β-Arrestin recruitment and downstream events.

Experimental Protocols for Functional Assays

Functional assays are essential to determine the efficacy (Emax) and potency (EC50) of a compound.

Protocol: [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

-

Procedure:

-

Receptor-expressing membranes are incubated with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

-

The amount of bound radioactivity is measured by scintillation counting.

-

The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

-

Protocol: cAMP Accumulation Assay

-

Principle: This assay measures the inhibition of adenylyl cyclase activity by quantifying the decrease in intracellular cAMP levels in response to a Gi/o-coupled receptor agonist.

-

Procedure:

-

Whole cells expressing the cannabinoid receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.

-

The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The EC50 for the inhibition of forskolin-stimulated cAMP accumulation is then calculated.

-

Metabolism of this compound

In vitro studies have shown that this compound undergoes extensive metabolism.[3][5] The primary metabolic pathways include:

-

Ester Hydrolysis: Cleavage of the ester linkage, which can occur both enzymatically (catalyzed by carboxylesterases) and non-enzymatically.[3][5]

-

Hydroxylation: Addition of hydroxyl groups to the molecule, primarily mediated by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5).[5]

Caption: Major metabolic pathways of this compound.

Conclusion and Future Directions

This compound is a potent synthetic cannabinoid receptor agonist whose mechanism of action is inferred from its structural similarity to QMPSB and the well-established pharmacology of SCRAs. It is presumed to be a high-affinity agonist at both CB1 and CB2 receptors, initiating intracellular signaling cascades primarily through the Gi/o pathway. However, a significant data gap exists regarding its specific pharmacological profile. Future research should focus on determining the precise binding affinities (Ki) and functional potencies (EC50) of this compound at both cannabinoid receptors. Furthermore, investigating its potential for biased agonism by comparing its ability to activate G-protein versus β-arrestin pathways will be crucial for a complete understanding of its pharmacological and toxicological properties. Such data are essential for the scientific and medical communities to address the challenges posed by the continuous emergence of novel psychoactive substances.

References

Pharmacological Profile of 2F-QMPSB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-QMPSB (Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate), also known as SGT-13 or QMDFPSB, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the sulfamoyl benzoate class of compounds. It is a fluorinated derivative of QMPSB, designed to exhibit increased potency. This document provides a comprehensive overview of the available pharmacological data on this compound, including its metabolic profile, and details the experimental protocols for its characterization. Due to a lack of publicly available quantitative receptor binding and functional activity data for this compound, information on its parent compound, QMPSB, is included for comparative purposes.

Introduction

This compound is a novel psychoactive substance (NPS) that emerged on the European drug market in 2018.[1] It is structurally characterized by a quinolin-8-yl ester head group, a sulfamoyl benzoate core, and a 4,4-difluoropiperidine tail. The introduction of fluorine atoms to the piperidine ring is a common chemical modification in SCRAs intended to enhance potency at cannabinoid receptors.[2] Reports from human volunteers suggest that this compound indeed possesses higher potency compared to its non-fluorinated precursor, QMPSB.[1]

Pharmacological Data

Receptor Binding and Functional Activity

To date, specific quantitative data on the receptor binding affinity (Kᵢ values) and functional activity (EC₅₀ values) of this compound at cannabinoid receptors CB₁ and CB₂ have not been published in peer-reviewed literature. However, its parent compound, QMPSB, has been characterized as a potent full agonist at both CB₁ and CB₂ receptors with moderate selectivity for the CB₂ receptor.[1]

Table 1: Pharmacological Data for QMPSB (Parent Compound)

| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy | Reference |

| QMPSB | CB₁ | Not Reported | Not Reported | Full Agonist | [1] |

| QMPSB | CB₂ | Not Reported | Not Reported | Full Agonist | [1] |

Note: While sources state QMPSB is a potent full agonist, specific Kᵢ and EC₅₀ values from primary literature are not consistently available.

In Vivo Data

There is currently no publicly available data from controlled in vivo studies in animal models for this compound. The only available information regarding its in vivo effects comes from anecdotal reports of human volunteers, which indicate a higher potency than QMPSB.[1]

Metabolism

The in vitro metabolism of this compound has been investigated, revealing that ester hydrolysis is a primary metabolic pathway. This process is catalyzed mainly by human carboxylesterase 1 (hCES1) isoforms, although non-enzymatic hydrolysis also occurs.[1] The hydrolysis of the ester linkage yields a carboxylic acid product and 8-hydroxyquinoline, both of which can undergo further phase I and phase II metabolic reactions.

Hydroxylation of this compound is another significant metabolic route, primarily mediated by the cytochrome P450 enzymes CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[1] It is noteworthy that the carboxylic acid metabolites of this compound are predominantly detected in negative ionization mode mass spectrometry.[1]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the CB₁ and CB₂ receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB₁ or CB₂ receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Unlabeled competitor (this compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Initiate the binding reaction by adding the cell membranes (10-20 µg of protein per well).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to cannabinoid receptors.

Materials:

-

Cell membranes from cells expressing CB₁ or CB₂ receptors.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, and GDP.

-

Add the different concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

As a cannabinoid receptor agonist, this compound is expected to activate the canonical signaling pathways associated with CB₁ and CB₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ.

Upon agonist binding, the activated Gᵢ/ₒ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate other downstream effectors, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.

Conclusion

This compound is a potent synthetic cannabinoid receptor agonist, though a comprehensive quantitative pharmacological profile is not yet publicly available. Its metabolism is primarily driven by ester hydrolysis and CYP-mediated hydroxylation. The provided experimental protocols offer a framework for researchers to further characterize the binding affinity and functional activity of this compound. Future research should focus on obtaining quantitative in vitro and in vivo data to better understand the pharmacological and toxicological profile of this compound.

References

In-Vitro Metabolism of 2F-QMPSB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of 2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate), a synthetic cannabinoid receptor agonist (SCRA). The data and protocols summarized herein are derived from published scientific literature to support research and drug development activities.

Executive Summary

The in-vitro metabolism of this compound is characterized by extensive phase I and phase II biotransformations.[1][2][3][4][5] The primary metabolic pathway is ester hydrolysis, leading to the cleavage of the quinolin-8-yl ester head group.[1][2][3][4][5] This initial step is followed by a series of further reactions, including hydroxylation and glucuronidation.[1][2][4] A total of fourteen metabolites (QM1 to QM14) have been identified in in-vitro studies.[1][5][6] The carboxylic acid product resulting from ester hydrolysis and its subsequent metabolites are notably detected with higher sensitivity in negative ionization mode mass spectrometry.[1][2][3][4][5]

Data Presentation

Identified Metabolites of this compound

The following table summarizes the metabolites of this compound identified in in-vitro incubations with pooled human liver S9 fraction (pHLS9) and specific CYP isozymes.[1]

| Metabolite ID | Metabolic Reaction | Incubation Condition | Ionization Mode for Detection |

| Intact Ester Group | |||

| QM1-QM4 | Hydroxylation | CYP Isozyme Incubations | Not specified |

| Carboxylic Acid Group (Post-Ester Hydrolysis) | |||

| QM5 | Ester Hydrolysis | pHLS9, CYP Isozyme Incubations | Negative |

| QM6 | Ester Hydrolysis, Hydroxylation | CYP Isozyme Incubations | Negative |

| QM7 | Ester Hydrolysis, Dihydroxylation | pHLS9, CYP Isozyme Incubations | Negative |

| QM8 | Ester Hydrolysis, Trihydroxylation | pHLS9, CYP Isozyme Incubations | Negative |

| QM9 | Ester Hydrolysis, Glucuronidation | pHLS9, CYP Isozyme Incubations | Negative |

| 8-Hydroxyquinoline Group (Post-Ester Hydrolysis) | |||

| QM10 | Ester Hydrolysis | pHLS9, CYP Isozyme Incubations | Not specified |

| QM11 | Ester Hydrolysis, Hydroxylation | CYP Isozyme Incubations | Not specified |

| QM12 | Ester Hydrolysis, Dihydroxylation | pHLS9, CYP Isozyme Incubations | Not specified |

| QM13 | Ester Hydrolysis, Glucuronidation | pHLS9, CYP Isozyme Incubations | Not specified |

| QM14 | Ester Hydrolysis, Sulfation | pHLS9, CYP Isozyme Incubations | Not specified |

Enzyme Contribution to this compound Metabolism

The following enzymes have been identified as key contributors to the metabolism of this compound.

| Enzyme Family | Specific Isoforms | Primary Metabolic Role |

| Human Carboxylesterases (hCES) | hCES1 isoforms | Ester Hydrolysis |

| Cytochrome P450 (CYP) | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | Hydroxylation |

Experimental Protocols

In-Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)

This protocol outlines the general procedure for assessing the metabolism of this compound using a pooled human liver S9 fraction.

-

Preparation of Incubation Mixture: A typical incubation mixture contains this compound, pHLS9 fraction, and a buffered solution (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of co-factors such as NADPH-generating system (for phase I reactions) and UDPGA (for phase II glucuronidation reactions).

-

Incubation: The mixture is incubated at 37°C for a specified period, typically up to 6 hours.[1]

-

Termination of Reaction: The reaction is stopped by the addition of an organic solvent (e.g., ice-cold acetonitrile) to precipitate proteins.

-

Sample Preparation: The sample is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to identify and quantify the metabolites.

Monooxygenase and Carboxylesterase Activity Screening

To identify the specific enzymes responsible for the metabolism of this compound, activity screening assays are performed.[5]

-

Incubation with Recombinant Enzymes: this compound is incubated separately with a panel of recombinant human CYP450 isoforms and human carboxylesterases.

-

Reaction Conditions: The incubation conditions are similar to the pHLS9 assay, with the appropriate co-factors for each enzyme class.

-

Analysis: The formation of metabolites is monitored by LC-HRMS/MS. The activity of each isozyme is determined by the rate of metabolite formation.

Visualizations

Experimental Workflow for In-Vitro Metabolism Studies

Caption: Workflow for the in-vitro metabolism study of this compound.

Metabolic Pathways of this compound

Caption: Proposed in-vitro metabolic pathways of this compound.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Receptor Binding Affinity of 2F-Qmpsb

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Qmpsb (quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate), also known as SGT-13, is a synthetic cannabinoid that has emerged as a compound of interest within the scientific community. As a fluorinated derivative of the potent cannabinoid receptor agonist QMPSB, it is anticipated to possess significantly enhanced pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cannabinoid receptors. Due to the limited availability of specific quantitative binding data for this compound in public literature, this document leverages data from its parent compound, QMPSB, to provide a foundational understanding. It details generalized experimental protocols for assessing receptor binding affinity and explores the downstream signaling pathways associated with cannabinoid receptor activation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of synthetic cannabinoids and the development of novel therapeutics.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances. Their primary mechanism of action involves interaction with the cannabinoid receptors, principally the CB1 and CB2 receptors.[1] this compound is an arylsulfonamide-based synthetic cannabinoid and a fluorinated derivative of QMPSB.[2] The introduction of fluorine atoms is a common medicinal chemistry strategy employed to enhance metabolic stability and, in many cases, increase binding affinity and potency at target receptors.[2] While direct quantitative binding studies for this compound are not widely published, investigations involving human volunteers have suggested a higher potency for this compound compared to its parent compound, QMPSB.

Receptor Binding Affinity

Quantitative Data

As of the date of this publication, specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, EC₅₀ values) for this compound at cannabinoid or other receptors are not available in the peer-reviewed literature. However, the binding affinity of its parent compound, QMPSB, has been characterized and serves as a critical reference point.

Table 1: Receptor Binding Affinity of QMPSB

| Compound | Receptor | Kᵢ (nM) | Assay Type | Cell Line | Radioligand | Reference |

| QMPSB | CB₁ | 3 | Competitive Binding | HEK | [³H]-CP-55,940 | [3] |

| QMPSB | CB₂ | 4 | Competitive Binding | HEK | [³H]-CP-55,940 | [3] |

QMPSB demonstrates high, low-nanomolar affinity for both CB₁ and CB₂ receptors, acting as a potent and poorly selective dual agonist.[3] The fluorination of the piperidine ring in this compound is anticipated to modulate this binding profile, likely resulting in an even higher affinity for one or both cannabinoid receptors.

Structure-Activity Relationship

The chemical structure of this compound is closely related to QMPSB, with the key difference being the substitution of two hydrogen atoms with fluorine atoms on the piperidine ring. This modification can influence the molecule's conformation, lipophilicity, and electrostatic interactions with the receptor's binding pocket, potentially leading to enhanced binding affinity and functional potency.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the receptor binding affinity and functional activity of a ligand like this compound.

Radioligand Binding Assay (Competitive)

This in vitro assay is a standard method for determining the binding affinity of a test compound to a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound at CB₁ and CB₂ receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB₁ or CB₂ receptors (e.g., HEK-293, CHO cells).

-

Radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-CP-55,940).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound (this compound).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways

Upon binding to CB₁ and CB₂ receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to act as an agonist, initiating a cascade of intracellular signaling events.

The canonical signaling pathway for CB₁ and CB₂ receptor agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of various ion channels (e.g., inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.

Conclusion

This compound is a synthetic cannabinoid of significant interest due to its structural relationship to the potent dual CB₁/CB₂ agonist QMPSB and the potential for enhanced pharmacological properties conferred by its fluorination. While specific quantitative binding affinity data for this compound remains to be fully elucidated in publicly accessible literature, the information available for its parent compound provides a strong foundation for further investigation. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers to design and interpret studies aimed at characterizing the complete pharmacological profile of this compound. Such research is crucial for understanding the potential therapeutic applications and toxicological risks associated with this and other novel synthetic cannabinoids.

References

An In-Depth Technical Guide to 2F-QMPSB (SGT-13)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2F-QMPSB (also known as SGT-13 or QMDFPSB) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a designer drug.[1] Structurally, it is a fluorinated derivative of the arylsulfonamide-based synthetic cannabinoid QMPSB.[1] The introduction of fluorine atoms on the piperidine ring is a common medicinal chemistry strategy aimed at increasing the potency of cannabinoid receptor ligands.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, metabolism, and pharmacology of this compound, intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical Information

The systematic IUPAC name for this compound is quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate .[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate | [2] |

| Synonyms | SGT-13, QMDFPSB, 2-fluoro QMPSB | [2] |

| Molecular Formula | C22H20F2N2O4S | |

| Molar Mass | 446.47 g/mol | |

| CAS Number | 2707165-48-6 |

Table 2: Pharmacological Data for the Parent Compound QMPSB

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 3 nM | |

| CB2 | 4 nM | ||

| Functional Activity (EC50) | CB1 | 10 nM | |

| IC50 | CB1 | 0.79 nM |

Synthesis and Analytical Characterization

Proposed Synthesis Workflow

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of its parent compound QMPSB and general organic chemistry principles, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of two key intermediates: 4-methyl-3-((4,4-difluoropiperidin-1-yl)sulfonyl)benzoyl chloride and 8-hydroxyquinoline.

References

An In-Depth Technical Guide to CAS number 2707165-48-6 (2-fluoro QMPSB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthetic cannabinoid designated by CAS number 2707165-48-6. This compound is chemically known as quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate and is also referred to by the synonyms 2-fluoro QMPSB, QMDFPSB, and SGT-13. It is classified as an arylsulfonamide-based synthetic cannabinoid and is a fluorinated derivative of the potent cannabinoid agonist QMPSB.[1] As a substance encountered in forensic and toxicological casework, understanding its chemical properties, metabolic fate, and presumed biological activity is crucial for the drug development and scientific research communities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-fluoro QMPSB is presented in Table 1. This data is essential for analytical method development, formulation, and pharmacokinetic studies.

| Property | Value | Reference(s) |

| CAS Number | 2707165-48-6 | [1] |

| Synonyms | 2-fluoro QMPSB, QMDFPSB, SGT-13 | [2] |

| Molecular Formula | C22H20F2N2O4S | [1] |

| Molecular Weight | 446.47 g/mol | [1] |

| IUPAC Name | quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate | [1] |

| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). |

Analytical Characterization

The identification and characterization of 2-fluoro QMPSB in seized materials and biological samples are critical for forensic and research purposes. The primary analytical techniques employed are detailed below.

Experimental Protocols

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification of volatile and semi-volatile compounds. For 2-fluoro QMPSB, a typical GC method would involve a fused silica capillary column (e.g., DB-1), with a temperature program starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation from other components. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is compared to reference spectra.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule, confirming its identity.[3]

-

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) mass spectrometry provide high-resolution mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. This is particularly useful for differentiating between compounds with similar nominal masses.[4]

In-Vitro Metabolism

Understanding the metabolic fate of a compound is fundamental in drug development and toxicology. In-vitro studies have been conducted to elucidate the metabolic pathways of 2-fluoro QMPSB.

Experimental Protocols

-

Incubation with Human Liver S9 Fraction: Pooled human liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, are incubated with 2-fluoro QMPSB to simulate hepatic metabolism. The reaction mixture typically includes cofactors such as NADPH to support the activity of cytochrome P450 enzymes.[4]

-

Recombinant Cytochrome P450 (CYP) and Carboxylesterase (CES) Assays: To identify the specific enzymes responsible for metabolism, 2-fluoro QMPSB is incubated with individual recombinant human CYP isozymes (e.g., CYP3A4, CYP2C9, etc.) and carboxylesterases.[4]

-

Metabolite Identification by LC-HRMS/MS: Following incubation, the samples are analyzed by liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) to separate and identify the metabolites based on their accurate mass and fragmentation patterns.[4]

Metabolic Pathways

The primary metabolic transformations of 2-fluoro QMPSB are ester hydrolysis and oxidative metabolism.

-

Ester Hydrolysis: The ester linkage in 2-fluoro QMPSB is susceptible to hydrolysis by carboxylesterases, leading to the formation of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoic acid and 8-hydroxyquinoline.[4]

-

Oxidative Metabolism: The molecule can undergo hydroxylation at various positions, primarily mediated by CYP enzymes.[4]

The diagram below illustrates the proposed metabolic pathway of 2-fluoro QMPSB.

Caption: Proposed metabolic pathway of 2-fluoro QMPSB.

Involved Enzymes

The in-vitro metabolism of 2-fluoro QMPSB is primarily mediated by the following enzymes:

| Enzyme Family | Specific Isozymes | Metabolic Reaction | Reference(s) |

| Cytochrome P450 | CYP3A4, CYP2C9, CYP2C19, CYP2D6 | Oxidative metabolism (e.g., hydroxylation) | [4] |

| Carboxylesterases | CES1, CES2 | Ester hydrolysis | [4] |

Pharmacological Activity

Mechanism of Action

2-fluoro QMPSB is structurally similar to known synthetic cannabinoids and is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[5] Its parent compound, QMPSB, has been identified as a potent full agonist at both CB1 and CB2 receptors.[4] The fluorination of the piperidine ring in 2-fluoro QMPSB is a common medicinal chemistry strategy to potentially enhance potency and metabolic stability.[1]

The activation of CB1 receptors, which are primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. CB2 receptors are predominantly found in the periphery and are associated with immune function.

The signaling pathway following cannabinoid receptor activation is depicted below.

Caption: G-protein coupled cannabinoid receptor signaling pathway.

Quantitative Pharmacological Data

Note: Despite extensive literature searches, specific quantitative pharmacological data for 2-fluoro QMPSB (CAS 2707165-48-6), such as receptor binding affinities (Ki) and functional potencies (EC50) at CB1 and CB2 receptors, are not publicly available at the time of this report. The pharmacological profile is inferred from its structural similarity to QMPSB and other synthetic cannabinoids.

| Receptor | Parameter | Value | Reference(s) |

| Human CB1 | Ki (nM) | Not Available | |

| Human CB1 | EC50 (nM) | Not Available | |

| Human CB2 | Ki (nM) | Not Available | |

| Human CB2 | EC50 (nM) | Not Available |

In-Vivo and Clinical Data

There is no publicly available information regarding in-vivo studies in animal models or clinical trials in humans for 2-fluoro QMPSB. Its research appears to be primarily in the domains of forensic science and analytical toxicology.

Discussion and Future Directions

2-fluoro QMPSB is a synthetic cannabinoid with a well-characterized chemical structure and in-vitro metabolic profile. The lack of publicly available quantitative pharmacological and in-vivo data presents a significant knowledge gap. For drug development professionals, this absence of data means that the therapeutic potential and safety profile of 2-fluoro QMPSB remain largely unknown.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC50, Emax) of 2-fluoro QMPSB at CB1 and CB2 receptors is essential to understand its potency and efficacy.

-

In-Vivo Studies: Animal models are needed to assess the pharmacokinetic profile, behavioral effects, and potential therapeutic applications (e.g., in pain, inflammation) and to evaluate its toxicity and abuse liability.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-fluoro QMPSB could provide valuable insights into the structural requirements for potent and selective cannabinoid receptor modulation.

The workflow for such future research is outlined in the diagram below.

Caption: A proposed workflow for the future research and development of 2-fluoro QMPSB analogs.

Conclusion

CAS number 2707165-48-6, or 2-fluoro QMPSB, is a synthetic cannabinoid that has been characterized analytically and metabolically. While its mechanism of action is presumed to be agonism at cannabinoid receptors, a lack of quantitative pharmacological and in-vivo data currently limits its potential for therapeutic development. This technical guide summarizes the existing knowledge and highlights the critical areas for future research to fully elucidate the pharmacological profile of this compound.

References

- 1. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, 2F-QMPSB, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2F-QMPSB

For Researchers, Scientists, and Drug Development Professionals

Introduction

2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal materials in Europe.[1][2] As a member of a newer class of SCRAs featuring a sulfamoyl benzoate core, its detection and characterization are crucial for forensic toxicology, clinical analysis, and drug development research.[1][3] These application notes provide an overview of the analytical methods for the detection of this compound and its metabolites, focusing on mass spectrometric techniques. Detailed protocols and data presentation are included to aid researchers in developing and implementing robust analytical strategies.

Analytical Methods Overview

The primary analytical methods for the identification and quantification of this compound and its metabolites are based on mass spectrometry, particularly Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized for the structural elucidation and characterization of the parent compound.[4][5]

A key consideration in the analysis of this compound, especially in biological matrices, is its metabolism. In vitro studies have shown that this compound undergoes extensive ester hydrolysis, and as a result, the parent compound may not be detectable in urine samples.[1][6] Therefore, analytical methods should target not only the parent compound but also its major metabolites, such as the ester hydrolysis products and their glucuronides.[1][2][4] Notably, the carboxylic acid product of ester hydrolysis and its subsequent metabolites are often more readily detected in negative ionization mode.[1][2][6]

Data Presentation

Table 1: Key Analytical Targets for this compound Detection

| Analyte | Chemical Name | Rationale for Targeting | Recommended Ionization Mode |

| This compound | Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate | Parent compound, present in seized materials. | Positive |

| 2F-MPSBA | 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoic acid | Primary ester hydrolysis metabolite, a key target in biological samples.[7] | Negative |

| Metabolite Glucuronides | Glucuronidated conjugates of 2F-MPSBA and its hydroxy-metabolites | Phase II metabolites, important for urine analysis. | Negative |

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Strengths | Limitations | Typical Application |

| LC-HRMS/MS | High sensitivity and selectivity, suitable for complex matrices, can detect metabolites.[1][2] | Higher cost and complexity. | Identification and quantification in biological fluids and seized materials. |

| GC-MS | Good for volatile and thermally stable compounds, provides library-matchable spectra.[4] | May require derivatization for non-volatile metabolites, potential for thermal degradation of the analyte. | Analysis of seized herbal materials and powders. |

| NMR | Provides definitive structural information.[4] | Lower sensitivity compared to MS, requires pure samples. | Structural elucidation of new compounds and reference standards. |

Experimental Protocols

Protocol 1: Sample Preparation of Seized Herbal Material for LC-HRMS/MS and GC-MS Analysis

This protocol describes a general procedure for the extraction of this compound from herbal matrices.

Materials:

-

Seized herbal material

-

Methanol, HPLC grade

-

Chloroform, HPLC grade[8]

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Homogenize the seized herbal material to a fine powder.

-

Accurately weigh approximately 100 mg of the homogenized material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial for LC-HRMS/MS analysis.

-

For GC-MS analysis, a solvent exchange to a more volatile solvent like chloroform may be performed by evaporating the methanol under a gentle stream of nitrogen and reconstituting the residue in chloroform.[8]

Protocol 2: In Vitro Metabolism Study of this compound using Human Liver S9 Fraction

This protocol is designed to identify the metabolites of this compound.

Materials:

-

This compound reference standard

-

Pooled human liver S9 fraction

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile, ice-cold

-

Internal standard (e.g., glibenclamide)[1]

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

In a microcentrifuge tube, combine the human liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final substrate concentration should be optimized (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.[1]

-

Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-HRMS/MS analysis.

-

Analyze the samples in both positive and negative ionization modes to ensure the detection of all relevant metabolites.[1]

Protocol 3: LC-HRMS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the instrumental analysis. Specific parameters should be optimized for the instrument in use.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

-

Capillary Voltage: Optimized for the instrument (e.g., 3.5 kV)

-

Source Temperature: Optimized for the instrument (e.g., 120°C)

-

Desolvation Gas Flow and Temperature: Optimized for the instrument.

-

Acquisition Mode: Full scan with data-dependent or independent MS/MS fragmentation.

-

Mass Range: m/z 100-1000

Visualizations

Caption: Analytical workflow for the detection of this compound.

Caption: Metabolic pathway and key analytical targets for this compound.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Note: GC-MS Analysis of 2F-Qmpsb in Herbal Material

Introduction

2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal materials in Europe.[1][2][3][4][5] As a member of a newer class of SCRAs featuring a sulfamoyl benzoate core, its detection and accurate quantification in complex matrices such as herbal incense blends are crucial for forensic laboratories, public health organizations, and researchers in drug development. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound from herbal material using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method involves the solvent extraction of this compound from a homogenized herbal matrix, followed by analysis using GC-MS. The gas chromatograph separates the analyte from other components in the extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a characteristic mass spectrum that allows for definitive identification and quantification. It is important to note that the choice of extraction solvent can influence the results; for instance, using methanol may lead to the transesterification of this compound to its methyl ester derivative.[6]

Materials and Reagents

-

This compound reference standard

-

Internal standard (e.g., JWH-018-d9 or other suitable deuterated synthetic cannabinoid)

-

Methanol (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Chloroform (ACS grade or higher)

-

Anhydrous sodium sulfate

-

Nitrogen gas, high purity

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

Analytical balance

-

Grinder or mortar and pestle

Experimental Protocols

Sample Preparation

-

Homogenization: Grind the herbal material to a fine, homogenous powder using a grinder or mortar and pestle. This is critical for ensuring representative sampling.

-

Extraction:

-

Accurately weigh approximately 100 mg of the homogenized herbal material into a glass centrifuge tube.

-

Add 10 mL of the chosen extraction solvent (e.g., methanol or a 9:1 mixture of chloroform and methanol).

-

Spike with an appropriate amount of internal standard.

-

Vortex the mixture for 2 minutes.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 3000 rpm for 10 minutes.

-

-

Filtration and Evaporation:

-

Carefully transfer the supernatant to a clean glass vial.

-

Filter the extract through a 0.45 µm PTFE syringe filter.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution: Reconstitute the dried extract in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless inlet, operated in splitless mode at 280°C.

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 280°C, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Data Presentation

Quantitative data for this compound analysis is not widely available in the literature. The following table provides a template for summarizing key validation parameters that should be established for this method.

| Parameter | Value | Notes |

| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be accurately and precisely quantified. |

| Linearity (R²) | >0.99 | To be determined over a suitable concentration range. |

| Recovery (%) | To be determined | Should be assessed at low, medium, and high concentrations. |

| Precision (%RSD) | <15% | Repeatability and intermediate precision should be evaluated. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound in herbal material.

Caption: Workflow for this compound analysis.

The metabolic fate of this compound is an important consideration for toxicological screenings. In vitro studies have shown that ester hydrolysis is a significant metabolic pathway, primarily catalyzed by human carboxylesterase (hCES) isoforms.[2][3][4][5] Additionally, hydroxylation reactions mediated by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5) have been observed.[2][4][5] The resulting hydrolysis products and their glucuronides are considered suitable targets for monitoring this compound consumption.[2][4][5]

The following diagram illustrates the primary metabolic pathways of this compound.

Caption: this compound metabolic pathways.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantification of 2F-Qmpsb in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2F-Qmpsb in biological matrices such as plasma and urine. This compound is a synthetic cannabinoid receptor agonist, and this protocol provides a robust workflow for researchers, scientists, and drug development professionals engaged in forensic analysis, toxicology studies, and pharmacokinetic research.[1][2][3] The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid that has been identified in seized materials.[3] As with other novel psychoactive substances, its emergence necessitates the development of reliable analytical methods for its detection and quantification in biological specimens to understand its pharmacokinetics, pharmacodynamics, and potential for toxicity. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this application. This document provides a detailed protocol for the extraction and quantification of this compound.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma and urine samples.

Materials:

-

Blank plasma or urine

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 0.5 | 20 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry

Instrumentation:

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Mass Spectrometer Settings:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions: The following MRM transitions should be optimized for the specific instrument used. The precursor ion for this compound is m/z 445.1.[3]

Table 2: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound (Quantifier) | 445.1 | 145.1 | 100 | 35 |

| This compound (Qualifier) | 445.1 | 117.1 | 100 | 45 |

| Internal Standard | - | - | 100 | - |

Method Validation Parameters (Representative Data)

The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for a similar small molecule. This data is for illustrative purposes and should be determined experimentally during method validation.

Table 3: Representative Quantitative Performance

| Parameter | Result |

|---|---|

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 115% |

| Matrix Effect | < 15% |

Diagrams

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in forensic toxicology and clinical research. The method should be fully validated in the laboratory according to established guidelines before implementation for routine analysis.

References

- 1. pure.atu.ie [pure.atu.ie]

- 2. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Preparation of 2F-QMPSB Analytical Reference Standard: An Application Note

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation and characterization of a 2F-QMPSB (quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate) analytical reference standard. This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance (NPS).[1][2] The availability of a well-characterized analytical reference standard is crucial for forensic laboratories, researchers, and pharmaceutical development professionals for the unambiguous identification and quantification of this substance. This note details a proposed synthetic route, purification methods, and a suite of analytical techniques for comprehensive characterization.

Introduction

The emergence of novel psychoactive substances poses a significant challenge to public health and law enforcement. This compound is a quinolin-8-yl sulfonyl benzoate derivative that has been detected in seized herbal materials.[1] Structurally related to QMPSB, the introduction of fluorine atoms is believed to enhance its potency and thermal stability.[3][4] Accurate analytical data is paramount for the identification of this compound in complex matrices and for metabolic studies. This protocol outlines the necessary steps to produce and qualify a this compound analytical reference standard.

Proposed Synthesis of this compound

Step 1: Synthesis of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoic acid (2F-MPSBA)

The first step involves the sulfonylation of 4,4-difluoropiperidine with 3-(chlorosulfonyl)-4-methylbenzoic acid. This reaction forms the sulfonamide bond and yields the key intermediate, 2F-MPSBA, which has been identified as a precursor in seized samples.[1]

Step 2: Esterification of 2F-MPSBA with 8-hydroxyquinoline

The final step is the esterification of the synthesized 2F-MPSBA with 8-hydroxyquinoline. A common method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocols

Synthesis of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoic acid (2F-MPSBA)

-

To a solution of 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4,4-difluoropiperidine hydrochloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2F-MPSBA.

Synthesis of this compound

-

Dissolve the crude 2F-MPSBA (1.0 eq), 8-hydroxyquinoline (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add EDC (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification

The crude this compound should be purified using column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is recommended.

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of 5% to 40% ethyl acetate in hexanes.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

A comprehensive analytical characterization is mandatory to confirm the identity, purity, and quality of the prepared reference standard.

Analytical Workflow

Analytical Methods and Expected Data

The following table summarizes the analytical techniques and expected results for the characterization of this compound.

| Technique | Purpose | Expected Results/Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC-UV) | Purity Assessment & Quantification | Purity ≥ 98%. Retention time and peak area for quantification. | General practice |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Impurity Profiling | Characteristic fragmentation pattern. | [1] |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate Mass and Elemental Composition | Provides high-resolution mass data for formula confirmation. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Confirmation | 1H, 13C, and 19F NMR spectra with chemical shifts and coupling constants consistent with the structure of this compound. | [1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for ester carbonyl, sulfonyl, and aromatic groups. | General practice |

Table 1: Summary of Analytical Characterization Data

| Analysis | Parameter | Specification |

| Appearance | Physical State | White to off-white solid |

| Identity by NMR | 1H, 13C, 19F Spectra | Conforms to the structure of this compound |

| Identity by HR-MS | Mass-to-charge ratio (m/z) | Consistent with the calculated exact mass |

| Purity by HPLC | Peak Area % | ≥ 98% |

| Residual Solvents | By GC-HS | To be determined |

| Water Content | By Karl Fischer Titration | To be determined |

Stability and Storage

Analytical reference standards should be stored in a cool, dark, and dry place. It is recommended to store this compound at -20°C in a tightly sealed container under an inert atmosphere to prevent degradation. Stability studies should be conducted to determine the long-term stability and recommend a re-test date. While this compound is reported to have better temperature stability than QMPSB, proper storage is crucial.[3][4]

Conclusion

This application note provides a detailed, albeit proposed, protocol for the preparation of a this compound analytical reference standard. The synthesis is based on established chemical reactions, and the analytical workflow ensures a comprehensive characterization of the final product. The availability of a high-purity, well-characterized reference standard is essential for the accurate detection and quantification of this compound in forensic and research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

Application Notes and Protocols: In-Vitro Carboxylesterase Activity Assay for 2F-QMPSB

For Researchers, Scientists, and Drug Development Professionals

Introduction